6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a but-2-en-1-ylamino group attached to a dimethylpyrimidine-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with but-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 6-(2-Amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one
- 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]
Uniqueness
6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the but-2-en-1-ylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
88628-92-6 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-(but-2-enylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c1-4-5-6-11-8-7-9(14)13(3)10(15)12(8)2/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
LQDDVPILSKKMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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